(N,N-difluoroamino)dinitroacetonitrile

Description

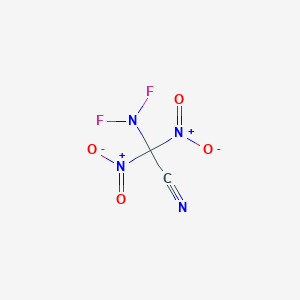

(N,N-Difluoroamino)dinitroacetonitrile (DFDNA), also known as 2-(difluoroamino)-2,2-dinitroacetonitrile, is a highly nitrated aliphatic compound with the molecular formula C₃H₂F₂N₄O₄. Its structure features a central acetonitrile backbone substituted with two nitro groups (–NO₂) and a difluoroamino (–NF₂) group. This compound is primarily recognized for its role as a precursor in synthesizing 1,1-dinitrodifluoroamine, a potent oxidizer and energetic material . DFDNA belongs to the class of polynitroaliphatic compounds, which are characterized by high oxygen balances and detonation performance. Its synthesis typically involves fluorination of dinitroacetonitrile derivatives under controlled conditions to avoid decomposition .

Properties

CAS No. |

180570-35-8 |

|---|---|

Molecular Formula |

C2F2N4O4 |

Molecular Weight |

182.04 g/mol |

IUPAC Name |

2-(difluoroamino)-2,2-dinitroacetonitrile |

InChI |

InChI=1S/C2F2N4O4/c3-6(4)2(1-5,7(9)10)8(11)12 |

InChI Key |

AKDXEUNSZDIBOC-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(N(F)F)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of DFDNA and Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|

| (N,N-Difluoroamino)dinitroacetonitrile | C₃H₂F₂N₄O₄ | –NF₂, –NO₂, –CN | Central nitrile with dual nitro and fluoro substituents |

| Dinitroacetonitrile (DNA) | C₃H₂N₄O₄ | –NO₂, –CN | Nitrile with two nitro groups |

| Potassium Dinitroacetonitrile | C₃KN₄O₄ | –NO₂, –CN, K⁺ | Salt form with enhanced stability |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | C₁₀H₁₁N₅O₄ | –NO₂, –N(CH₃)₂, –CN | Aromatic nitro compound with dimethylamino substitution |

| 5-(Fluorodinitromethyl)-2H-tetrazole (Compound 1a) | CHFN₅O₄ | –NO₂, –F, tetrazole ring | Tetrazole with fluorodinitromethyl group |

Key Observations :

- DFDNA’s difluoroamino group enhances its oxygen content compared to non-fluorinated analogs like dinitroacetonitrile .

- Potassium dinitroacetonitrile () exhibits improved thermal stability due to its ionic nature, whereas DFDNA’s covalent –NF₂ group increases sensitivity .

- Aromatic derivatives (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile) prioritize stability for pharmaceutical applications over energetic performance .

Key Observations :

- DFDNA’s synthesis requires specialized fluorinating agents, contrasting with the straightforward nitration routes for dinitroacetonitrile .

- Potassium dinitroacetonitrile is pivotal in preparing advanced tetrazole explosives (e.g., detonation velocity = 8,773 m/s) but lacks the fluorine-mediated reactivity of DFDNA .

- Aromatic nitroacetonitriles exhibit lower reactivity due to resonance stabilization, making them unsuitable for energetic applications .

Stability and Energetic Properties

Table 3: Stability and Performance Metrics

Key Observations :

- DFDNA’s estimated detonation velocity surpasses TNT (6,900 m/s) and approaches RDX (8,800 m/s), but its sensitivity limits practical use .

- Potassium dinitroacetonitrile offers a balance of stability (184°C) and performance, making it viable for controlled explosive applications .

- DNA’s low thermal stability (decomposition at 100°C) restricts its utility compared to fluorinated or ionic derivatives .

Q & A

Basic: What are the established synthetic routes for (N,N-difluoroamino)dinitroacetonitrile, and what experimental parameters are critical for yield optimization?

Methodological Answer:

The synthesis typically involves nitration and fluorination steps. A key route is the reaction of dinitroacetonitrile with difluoroamine derivatives under controlled acidic conditions. Critical parameters include:

- Temperature : Maintained below 0°C to prevent decomposition (exothermic reactions can lead to byproducts or hazards) .

- Solvent Choice : Anhydrous aprotic solvents (e.g., dichloromethane) minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential due to the compound’s sensitivity to thermal shock .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for confirming the difluoroamino group, with shifts typically observed at -120 to -140 ppm .

- IR Spectroscopy : Strong absorbance peaks at 1550–1600 cm (NO stretching) and 2250 cm (C≡N stretching) confirm functional groups .

- X-ray Crystallography : Resolves stereoelectronic effects of the difluoroamino and nitro groups, though crystal growth requires slow evaporation in inert atmospheres .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Methodological Answer:

- Explosivity Mitigation : Small-scale synthesis (<100 mg) and use of blast shields are recommended due to its polynitroalkane-derived instability .

- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and face shields are required to prevent skin/eye contact with reactive intermediates .

- Waste Disposal : Neutralize residues with alkaline hydrogen peroxide before disposal to degrade nitro groups .

Advanced: How do competing reaction pathways (e.g., C- vs. N-alkylation) affect the synthesis of derivatives, and how can selectivity be controlled?

Methodological Answer:

Alkylation of this compound often yields mixed products due to ambident nucleophilicity. Strategies include:

- Counterion Effects : Silver salts favor C-alkylation, while potassium salts promote N-alkylation .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce ionic dissociation, favoring C-alkylation .

- Substrate Design : Bulky electrophiles (e.g., tert-butyl halides) sterically hinder N-alkylation, improving C-selectivity .

Advanced: What role does computational modeling play in predicting its stability and reactivity under varying conditions?

Methodological Answer:

- DFT Calculations : Used to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro groups) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates thermal decomposition pathways, predicting critical temperatures (e.g., onset at 180°C) .

- Hirshfeld Analysis : Quantifies intermolecular interactions in crystals, guiding co-crystallization strategies for stabilization .

Advanced: How can researchers reconcile discrepancies in reported detonation velocities or thermal stability data?

Methodological Answer:

- Standardized Testing : Compare data using identical methods (e.g., CHEETAH thermochemical code for detonation velocity ).

- Sample Purity : Chromatographic purity >98% is required; trace solvents (e.g., acetonitrile) can lower decomposition onset by 20–30°C .

- Crystallographic Variants : Polymorphs (e.g., α vs. β phases) exhibit differing sensitivities; XRD or DSC confirms phase consistency .

Advanced: What mechanistic insights explain its dual behavior as a high-energy material and a precursor for bioactive compounds?

Methodological Answer:

- Energetic Behavior : The nitro and difluoroamino groups contribute to high density (~1.91 g/cm) and positive enthalpy of formation (+420 kJ/mol) .

- Bioactivity Potential : The cyano group enables cycloaddition reactions to form heterocycles (e.g., oxadiazoles) with antimicrobial activity .

- Structure-Activity Relationships (SAR) : Fluorine atoms enhance lipid solubility, improving membrane penetration in bioactive derivatives .

Advanced: What methodologies are recommended for studying its environmental degradation products and ecotoxicology?

Methodological Answer:

- LC-HRMS : Identifies nitroso and amine derivatives in hydrolysis studies (pH-dependent degradation) .

- Microcosm Assays : Soil/water systems spiked with -labeled compound track nitro group reduction pathways .

- QSAR Models : Predict ecotoxicity of degradation products (e.g., dinitroacetamide) using logP and electrophilicity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.